molecular formula C20H23ClN2O3 B11650985 1-(4-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

1-(4-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No.: B11650985
M. Wt: 374.9 g/mol
InChI Key: XDYQOJRGTMCXHO-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a methoxybenzodioxolylmethyl group

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperazine ring, followed by the introduction of the chlorophenylmethyl and methoxybenzodioxolylmethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the aromatic rings, altering the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating the target’s function. This interaction can modulate biochemical pathways, leading to various physiological effects. The specific pathways involved depend on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE include other piperazine derivatives with different substituents on the aromatic rings or the piperazine ring itself. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE lies in its specific substituents, which confer distinct chemical and biological properties.

Conclusion

1-[(4-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

InChI

InChI=1S/C20H23ClN2O3/c1-24-18-10-16(11-19-20(18)26-14-25-19)13-23-8-6-22(7-9-23)12-15-2-4-17(21)5-3-15/h2-5,10-11H,6-9,12-14H2,1H3

InChI Key

XDYQOJRGTMCXHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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